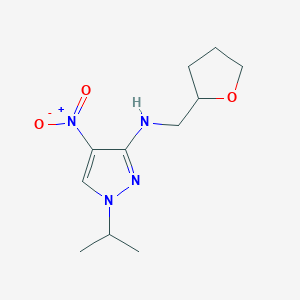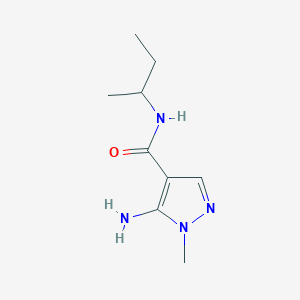
5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as SMT-19969, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme plays a key role in the innate immune response by detecting viral and bacterial DNA and activating the production of interferons. By inhibiting cGAS, 5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide may prevent the activation of the immune system and reduce inflammation.
Biochemical and Physiological Effects:
5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been found to inhibit the production of pro-inflammatory cytokines, reduce the activation of immune cells such as macrophages and dendritic cells, and induce apoptosis in cancer cells. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments is its high purity and good pharmacokinetic profile, which make it a reliable tool for studying its biological effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in some experimental settings.
Future Directions
There are several future directions for research on 5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and other diseases. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its mechanism of action, which is still not fully understood. Future research could focus on identifying the molecular targets of 5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide and elucidating its downstream effects on the immune system. Finally, there is a need for more studies on the pharmacokinetics and toxicity of 5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide, which will be important for its eventual clinical use.
Synthesis Methods
The synthesis of 5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole with sec-butylamine in the presence of a palladium catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the carboxamide group. This method has been reported to yield 5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide with a purity of over 99%.
Scientific Research Applications
5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide has been found to have anti-tumor activity in preclinical studies, by inducing apoptosis and inhibiting the growth of cancer cells.
properties
IUPAC Name |
5-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-6(2)12-9(14)7-5-11-13(3)8(7)10/h5-6H,4,10H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJVKKSQWSRJMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(N=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-(sec-butyl)-1-methyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)
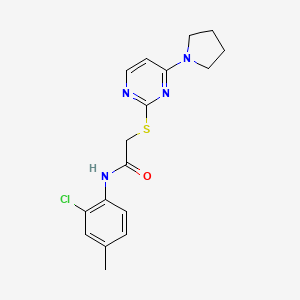

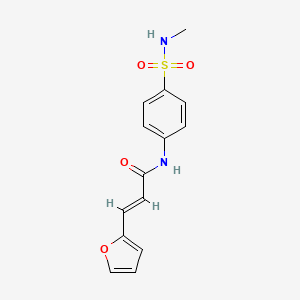
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
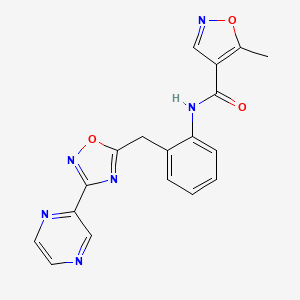
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)


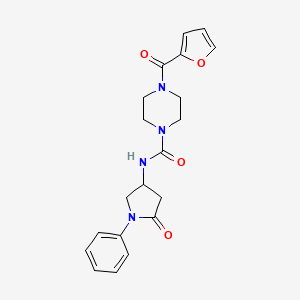
![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
